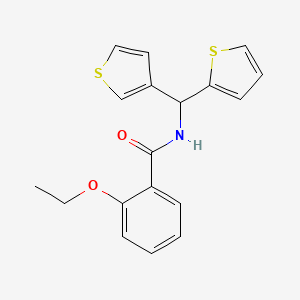

4-((4-氟苯基)磺酰基)-2-(呋喃-2-基)-N-(2-甲氧基乙基)恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

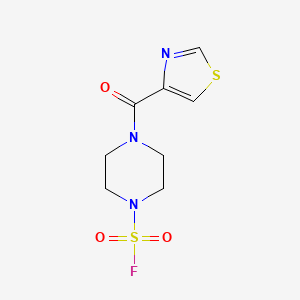

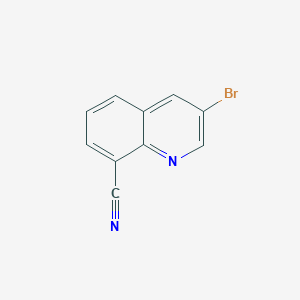

The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactivity patterns that can be informative.

Synthesis Analysis

The synthesis of complex molecules like 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine would typically involve multiple steps, including the formation of the oxazole ring, the introduction of the sulfonyl group, and the attachment of the furan and methoxyethyl fragments. The fluorogenic reagent discussed in the first paper suggests that the furan moiety can be functionalized to create derivatives that are useful in analytical applications, such as HPLC and mass spectrometry . This indicates that similar furan-containing compounds could potentially be synthesized using analogous strategies.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to have several key features, including the aromatic fluorophenyl group, which could engage in electronic interactions with other parts of the molecule. The sulfonyl group, as seen in the derivatives of 4-fluoro-5-sulfonylisoquinoline, can influence the overall molecular conformation and potentially engage in intramolecular hydrogen bonding . These structural elements can have a significant impact on the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The presence of the oxazole ring suggests potential for nucleophilic attack at the electrophilic carbon adjacent to the oxygen or nitrogen atoms. The sulfonyl group could be a site for substitution reactions, as seen in the isoquinoline derivatives . The furan ring, being an electron-rich aromatic system, might undergo electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine would be influenced by its molecular structure. The fluorophenyl group could impart some lipophilicity, while the oxazole and furan rings could contribute to the molecule's electronic properties and potential fluorescence. The sulfonyl group could increase solubility in polar solvents due to its ability to form hydrogen bonds. The stability of the compound in various solvents, as well as its behavior in chromatographic techniques, could be similar to the fluorogenic reagent described in the first paper, which is stable in both acidic and basic solutions and amenable to reversed-phase HPLC analysis .

科学研究应用

例如,与所讨论的化合物密切相关的4-芳基磺酰基噻吩和呋喃-2-磺酰胺的合成和衍生化涉及从3-芳基磺酰基杂环制备新型衍生物。此过程包括氯磺化(使用氯磺酸/五氯化磷)和自由基溴化等步骤,以提供溴甲基类似物,这些类似物是母体噻吩磺酰胺的胺衍生物的前体。这些步骤突出了该化合物在生成具有多种结构多样性分子的效用性,这些分子在药物发现和开发中具有潜在应用 (Hartman & Halczenko, 1990)。

在材料科学中的应用

此类化合物另一个重要的应用领域是材料科学,特别是在用于燃料电池的质子交换膜(PEM)等先进材料的开发中。Kim、Robertson 和 Guiver(2008 年)的一项研究讨论了使用磺化的 4-氟基苯甲酮(在结构上与所讨论的化合物相似)合成含有磺酸基的新型磺化侧链接枝单元。此单元用于含有甲氧基的聚(亚苯基醚砜)的共聚,从而产生梳状磺化聚(亚苯基醚砜)共聚物。这些材料以其高质子电导率和作为聚电解质膜材料的良好性能为特征,强调了该化合物在开发燃料电池技术关键组件中的相关性 (Kim, Robertson, & Guiver, 2008)。

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNVPYPZOOCWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)